molecular formula C12H19NO3 B100066 Colterol CAS No. 18866-78-9

Colterol

Cat. No.: B100066
CAS No.: 18866-78-9
M. Wt: 225.28 g/mol
InChI Key: PHSMOUBHYUFTDM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Colterol can be synthesized through a multi-step process involving the reaction of catechol with tert-butylamine and subsequent hydroxylation. The reaction conditions typically involve the use of solvents like ethanol and catalysts such as palladium on carbon.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the final product .

Types of Reactions:

    Oxidation: this compound undergoes oxidation reactions where the hydroxyl groups are converted to ketones or aldehydes.

    Reduction: The compound can be reduced to form various derivatives with altered pharmacological properties.

    Substitution: this compound can undergo substitution reactions where the tert-butyl group is replaced with other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of palladium on carbon as a catalyst.

    Substitution: Various alkyl halides or acyl chlorides under basic conditions.

Major Products Formed:

Scientific Research Applications

Colterol has a wide range of applications in scientific research:

Mechanism of Action

Colterol exerts its effects by binding to β2-adrenoreceptors, leading to the activation of adenylate cyclase and an increase in cyclic adenosine monophosphate (cAMP) levels. This results in the relaxation of bronchial smooth muscle and relief from bronchospasm. The molecular targets include β2-adrenoreceptors on bronchial smooth muscle cells, and the pathways involved are primarily related to cAMP signaling .

Comparison with Similar Compounds

    Salbutamol: Another β2-adrenoreceptor agonist used for similar indications.

    Terbutaline: A β2-adrenoreceptor agonist with a longer duration of action compared to colterol.

    Formoterol: A long-acting β2-adrenoreceptor agonist used in the management of asthma and COPD.

Uniqueness of this compound: this compound is unique due to its short-acting nature, making it suitable for acute management of bronchospasm. Its rapid onset of action provides quick relief, which is particularly beneficial in emergency situations .

Properties

IUPAC Name

4-[2-(tert-butylamino)-1-hydroxyethyl]benzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c1-12(2,3)13-7-11(16)8-4-5-9(14)10(15)6-8/h4-6,11,13-16H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHSMOUBHYUFTDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(C1=CC(=C(C=C1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40864860
Record name Colterol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40864860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18866-78-9
Record name Colterol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18866-78-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Colterol [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018866789
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Colterol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40864860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name COLTEROL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1WH11068UO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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